(5Z)-1-(3-chlorophenyl)-5-[5-(thiophen-2-yl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
3-(3-Chlorophenyl)-6-hydroxy-5-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-6-hydroxy-5-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. This method involves the cross-coupling of propargylamines with acyl chlorides in the presence of a palladium/copper catalytic system .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-6-hydroxy-5-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Chlorophenyl)-6-hydroxy-5-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-6-hydroxy-5-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that trigger antimicrobial responses .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid: Shares structural similarities but differs in functional groups and biological activity.
2-(3-(4-Chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole: Another related compound with distinct pharmacological properties.
Uniqueness
3-(3-Chlorophenyl)-6-hydroxy-5-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its combination of a chlorophenyl group, a thiophene ring, and a pyrazole moiety
Properties
Molecular Formula |
C17H13ClN4O3S |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-6-hydroxy-5-(5-thiophen-2-yl-4,5-dihydro-1H-pyrazol-3-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN4O3S/c18-9-3-1-4-10(7-9)22-16(24)14(15(23)19-17(22)25)12-8-11(20-21-12)13-5-2-6-26-13/h1-7,11,20,24H,8H2,(H,19,23,25) |
InChI Key |
QRTFDQXUKSDXQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=C(N(C(=O)NC2=O)C3=CC(=CC=C3)Cl)O)C4=CC=CS4 |
Origin of Product |
United States |
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